
Acide 3-fluoro-4-(4-oxopiperidine-1-carbonyl)phénylboronique
Vue d'ensemble
Description
“3-Fluoro-4-(4-oxopiperidine-1-carbonyl)phenylboronic acid” is a chemical compound with the CAS Number: 874289-10-8 . It has a molecular weight of 251.07 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for the compound is1S/C12H15BFNO3/c14-11-8-9 (13 (17)18)4-5-10 (11)12 (16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties such as melting point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique
Chimie Médicinale
En chimie médicinale, ce composé est utilisé pour la synthèse de divers produits pharmaceutiques. Sa partie acide boronique est particulièrement précieuse dans le développement d’inhibiteurs du protéasome, qui sont essentiels dans le traitement de cancers tels que le myélome multiple. De plus, l’atome de fluor peut améliorer la stabilité métabolique des médicaments résultants .
Science des Matériaux
Acide 3-fluoro-4-(4-oxopiperidine-1-carbonyl)phénylboronique: joue un rôle crucial dans la science des matériaux pour créer de nouveaux polymères. Le groupe acide boronique peut former des liaisons covalentes réversibles avec les diols, permettant le développement de matériaux auto-réparateurs. Ces matériaux ont des applications potentielles dans l’aérospatiale et l’électronique grand public en raison de leur durabilité .
Science de l’Environnement
La science de l’environnement tire parti de ce composé grâce à son utilisation dans les technologies de détection. Les acides boroniques peuvent servir de capteurs pour les glucides, ce qui est essentiel pour surveiller les polluants environnementaux tels que les aldéhydes résultant de procédés industriels .
Chimie Analytique
En chimie analytique, le groupe acide boronique du composé est utilisé pour développer des résines chromatographiques capables de se lier sélectivement aux glycoprotéines. Ceci est essentiel pour purifier les protéines dans la recherche et pour l’industrie biopharmaceutique .
Agriculture
L’application du composé en agriculture est observée dans son utilisation potentielle comme régulateur de croissance. Les acides boroniques peuvent influencer les niveaux d’hormones végétales, affectant ainsi les schémas de croissance et les rendements des cultures. La recherche dans ce domaine pourrait conduire à des pratiques agricoles plus efficaces .
Biochimie
Enfin, en biochimie, l’this compound est utilisé dans l’étude des interactions enzymatiques. Le groupe acide boronique peut imiter l’état de transition des substrats sucrés, fournissant des informations sur les mécanismes enzymatiques et aidant à la conception d’inhibiteurs enzymatiques .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of the compound 3-Fluoro-4-(4-oxopiperidine-1-carbonyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The 3-Fluoro-4-(4-oxopiperidine-1-carbonyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathway primarily affected by 3-Fluoro-4-(4-oxopiperidine-1-carbonyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared . These properties suggest that the compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The molecular effect of the action of 3-Fluoro-4-(4-oxopiperidine-1-carbonyl)phenylboronic acid is the formation of new carbon-carbon bonds . On a cellular level, this can lead to the synthesis of various organic compounds, depending on the specific reaction conditions and the other reactants present .
Action Environment
The action of 3-Fluoro-4-(4-oxopiperidine-1-carbonyl)phenylboronic acid is influenced by several environmental factors. The compound is known to be environmentally benign , suggesting that it may be stable under a variety of environmental conditions.
Propriétés
IUPAC Name |
[3-fluoro-4-(4-oxopiperidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BFNO4/c14-11-7-8(13(18)19)1-2-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,18-19H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAKQRLCLGEWNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N2CCC(=O)CC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




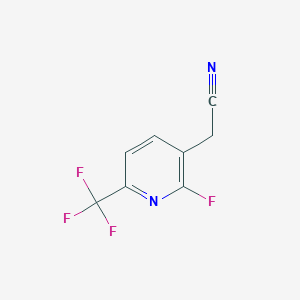

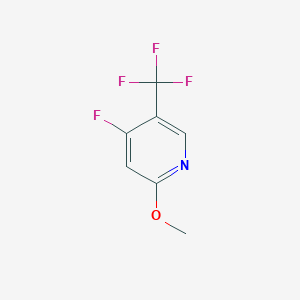
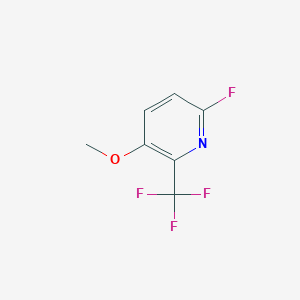




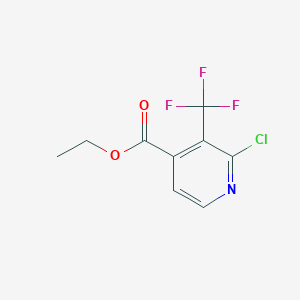
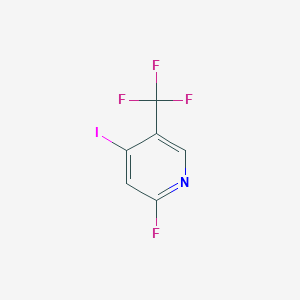


![3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1408466.png)